

GL-331: A Technical Guide on the Topoisomerase II Inhibitor

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Compound of Interest

Compound Name: GL-331

Cat. No.: B1671571

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Abstract

GL-331 is a synthetic podophyllotoxin derivative that has been investigated for its potential as an anti-cancer agent. It functions as a topoisomerase II inhibitor, a class of drugs that disrupts DNA replication and repair in cancer cells, ultimately leading to cell death. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and preclinical and clinical findings related to **GL-331**. Detailed experimental methodologies and a visual representation of its signaling pathway are included to support further research and development efforts.

Molecular Structure and Physicochemical Properties

GL-331 is a complex heterocyclic molecule with the chemical formula $C_{27}H_{24}N_2O_9$.^[1] Its structure is characterized by a core scaffold derived from podophyllotoxin, a naturally occurring lignan. The systematic IUPAC name for **GL-331** is (5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-nitroanilino)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1][3]benzodioxol-8-one.^[1]

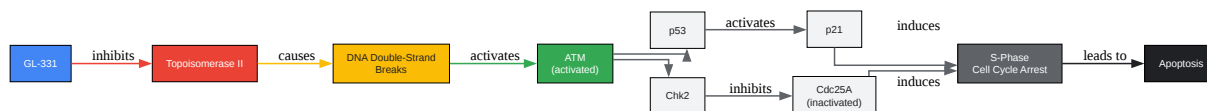
Table 1: Physicochemical Properties of **GL-331**

Property	Value	Source
Molecular Formula	C27H24N2O9	
Molecular Weight	520.49 g/mol	
IUPAC Name	(5S,5aS,8aR,9R)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5-(4-nitroanilino)-5a,6,8a,9-tetrahydro-5H-benzofuro[5,6-f]benzodioxol-8-one	
CAS Number	127882-73-9	
Synonyms	GL331, NSC-628672	
Stereochemistry	Absolute	
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Mechanism of Action and Signaling Pathway

GL-331 exerts its cytotoxic effects by targeting topoisomerase II, a critical enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. As a topoisomerase II inhibitor, **GL-331** stabilizes the transient covalent complex formed between the enzyme and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.

The cellular response to **GL-331**-induced DNA damage involves the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a key sensor of DNA double-strand breaks. Activated ATM initiates a downstream signaling cascade, leading to cell cycle arrest, primarily in the S phase. This S phase arrest is mediated by the activation of key effector proteins, including the p53/p21 and Chk2/Cdc25A pathways. The ultimate consequence of this DNA damage response is the induction of apoptosis (programmed cell death) in cancer cells.



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References

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